Beclometasone dipropionate monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7.H2O/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H2/t16-,19-,20-,21-,25-,26-,27-,28-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQJZIXSVLFOHD-LYRZEVDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227831 | |
| Record name | Beclomethasone dipropionate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77011-63-3 | |
| Record name | Beclomethasone dipropionate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077011633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beclomethasone dipropionate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Chloro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione-17,21-bis(1-oxopropoxy)-, monohydrate, ( | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLOMETHASONE DIPROPIONATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7L9AI22I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Structural Aspects of Beclomethasone Dipropionate Monohydrate
Stereochemistry and Structural Features Relevant to Biological Activity
The chemical structure of beclomethasone (B1667900) dipropionate is (8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate, and its monohydrate form has the molecular formula C₂₈H₃₉ClO₈. nih.gov The molecule possesses eight defined stereocenters, which confer a specific three-dimensional conformation essential for its biological function. nih.gov
Beclomethasone dipropionate itself has a weak affinity for the glucocorticoid receptor. drugbank.comdrugbank.com Its primary role is that of a prodrug, which is rapidly hydrolyzed to the highly active metabolite, beclomethasone 17-monopropionate (17-BMP). drugbank.com This active metabolite exhibits a binding affinity for the human glucocorticoid receptor that is significantly higher than that of dexamethasone (B1670325). drugbank.com This potent, localized anti-inflammatory action is a key feature of its therapeutic utility. drugbank.com The molecular structure is designed to be lipophilic, which aids in its absorption and subsequent enzymatic conversion in target tissues. mdpi.com
Crystallographic Characterization
The solid-state chemistry of an active pharmaceutical ingredient is critical as it influences properties like solubility and dissolution rate. iucr.org Beclomethasone dipropionate (BDP) is known to exist in multiple crystalline forms, including an anhydrous state, a monohydrate, and various solvates. iucr.org The specific crystal structure obtained is dependent on the crystallization conditions. iucr.org
Research has identified several crystalline modifications of beclomethasone dipropionate. researchgate.net The anhydrous and monohydrate forms are two of the most well-documented polymorphs. iucr.org The transition between these forms can be influenced by factors such as humidity and temperature. For instance, partially amorphous BDP has been observed to be physically unstable in the presence of the propellant HFA 134a, undergoing a dissolution-mediated crystallization process. researchgate.net The resulting crystals were found to have a different structure from the original crystalline material, indicating the formation of a new solid-state form, likely a solvate. researchgate.net The ability to control the formation of specific polymorphs is crucial in pharmaceutical manufacturing to ensure product consistency and stability. acs.org
Beclomethasone dipropionate readily forms solvates with a variety of solvents, a phenomenon extensively studied to ensure the stability of pharmaceutical formulations, particularly for inhalation aerosols. google.comgoogle.com A solvate is a crystalline solid in which molecules of a solvent are incorporated into the crystal lattice of the solute.
BDP forms solvates when crystallized from ethanol (B145695). acs.org A BDP ethanol disolvate with the apparent formula C₂₈H₃₇ClO₇·2C₂H₆O has been characterized. iucr.orgiucr.org Crystallographic analysis of this solvate, grown from a saturated ethanol solution at 203 K, revealed a channel structure that accommodates disordered ethanol molecules. iucr.orgresearchgate.net The steroid molecules within this structure are organized in linear chains, forming sheets held together by intermolecular hydrogen bonding and chlorine-chlorine interactions. iucr.org This ethanol solvate is noted to be unstable under ambient conditions. iucr.org The formation of distinct crystalline structures with solvents like ethanol highlights the influence of processing conditions on the final material properties of BDP. acs.org
| Parameter | Value | Source |
|---|---|---|
| Apparent Formula | C₂₈H₃₇ClO₇·2C₂H₆O | iucr.orgiucr.org |
| Crystal System | Trigonal | iucr.org |
| Space Group | P3₁21 | iucr.org |
| Calculated Density | 1.249 Mg m⁻³ | iucr.org |
| Temperature | 170 K | iucr.org |
The interaction of BDP with aerosol propellants is critical for the stability of metered-dose inhalers (MDIs). Crystal growth in propellant systems can be mitigated by forming a solvate of the drug with the propellant. google.com
Historically, a solvate of BDP with the chlorofluorocarbon propellant trichlorofluoromethane (B166822) was used, but it was found to be unstable when stored in bulk at room temperature. google.comgoogle.com To improve stability, a process was developed using an n-hexane solvate as a stable intermediate, which could then be converted to the trichlorofluoromethane solvate directly within the aerosol canister. google.com
With the phase-out of CFCs, research has focused on newer hydrofluoroalkane (HFA) and hydrofluoroolefin (HFO) propellants. Studies have assessed the solubility of BDP in mixtures of HFA-134a, HFA-152a, and HFO-1234ze(E) with ethanol as a cosolvent. monash.eduddl-conference.com The solubility of BDP increases with higher concentrations of ethanol. monash.edunih.gov A specific crystalline material containing BDP, ethanol, and the propellant HFA-134a has been isolated and characterized, with the formula C₂₈H₃₇ClO₇·2C₂H₆O·C₂H₂F₄. researchgate.net In this crystal structure, disordered solvent molecules occupy a channel perpendicular to the BDP molecules, which are stacked via hydrogen bonds. researchgate.net
| Ethanol Concentration (% w/w) | Calculated BDP Solubility in HFA-134a (% w/w) | Calculated BDP Solubility in HFA-152a (% w/w) | Calculated BDP Solubility in HFO-1234ze(E) (% w/w) |
|---|---|---|---|
| 0.00 | 0.01 | 0.02 | 0.00 |
| 5.00 | 0.20 | 0.36 | 0.19 |
| 10.00 | 0.41 | 0.71 | 0.36 |
| 15.00 | 0.61 | 1.05 | 0.54 |
| 20.00 | 0.81 | 1.40 | 0.71 |
A solvate of beclomethasone dipropionate with ethyl acetate (B1210297) has also been prepared and characterized. researchgate.netgoogle.com The crystal structure of the BDP ethyl acetate solvate has been determined, revealing clear channels that contain the ethyl acetate molecules. researchgate.net Interestingly, these solvent molecules are apparently not incorporated through hydrogen bonding and exhibit mobility within the crystal lattice, as shown by solid-state NMR studies. researchgate.net The formation of this particular solvate is another method used to prepare stable aerosol formulations. google.com
Solvate Formation and Analysis
Solid-State Transformations and Kinetics
Beclomethasone dipropionate monohydrate can undergo several transformations in its solid state, particularly when subjected to changes in temperature and humidity. purdue.edu These transformations involve the loss of water (dehydration) and conversion between different crystalline (polymorphic) and non-crystalline (amorphous) forms.
Dehydration and Interconversion of Polymorphs
The monohydrate form of beclomethasone dipropionate is one of several identified crystalline phases, which also include two anhydrous polymorphs (Polymorph I and Polymorph II). purdue.edu When beclomethasone dipropionate monohydrate is dehydrated, it undergoes a sequential transformation. The process begins with the loss of the water molecule from the crystal lattice, leading to the formation of a metastable polymorph, identified as Polymorph II. purdue.eduproquest.com This initial dehydration step has a significant energy barrier, with a calculated activation energy (Ea) of 221.7 kJ/mol. purdue.eduproquest.com
Following this initial conversion, the less stable Polymorph II subsequently transforms into the more stable anhydrous form, Polymorph I. purdue.eduproquest.com This second conversion has a lower activation energy of 118.3 kJ/mol. purdue.eduproquest.com This entire transformation process can also lead to physical changes in the material, such as a reduction in particle size. For instance, the desolvation and transformation of the monohydrate to Polymorph I has been observed to reduce the average particle size from approximately 31 μm down to 8 μm. purdue.eduresearchgate.net
The kinetics of this transformation from the monohydrate have been analyzed as a first-order consecutive reaction.
Table 1: Kinetic Parameters for the Transformation of Beclomethasone Dipropionate Monohydrate
| Transformation Step | Rate Constant (k) Range (hr⁻¹) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| Monohydrate → Polymorph II | k₁: 1.3 × 10⁻³ to 50 × 10⁻² | 221.7 |
| Polymorph II → Polymorph I | k₂: 1.2 × 10⁻³ to 5.0 × 10⁻² | 118.3 |
Data sourced from research on the transformation kinetics of beclomethasone dipropionate solvates. purdue.eduproquest.com
Amorphous Phase Formation and Recrystallization
Beyond polymorphic transformations, beclomethasone dipropionate can also exist in a metastable amorphous state. purdue.edu The amorphous form lacks the long-range molecular order characteristic of crystalline materials, which can influence its physical stability. nih.gov
The formation of an amorphous phase has been observed during the desolvation of other solvated forms of beclomethasone dipropionate. purdue.edu While the direct conversion from the monohydrate to an amorphous phase is less detailed in the provided context, the kinetics of amorphous recrystallization have been studied. The conversion of a metastable amorphous form to a stable anhydrous form was analyzed as a first-order consecutive reaction. purdue.eduproquest.com In studies involving other solvates, the transformation to an amorphous intermediate was a key step, with a maximum of approximately 80% of the sample converting to the amorphous phase before recrystallizing. purdue.eduproquest.comresearchgate.net
The process of recrystallization from an amorphous state involves two main stages: nucleation (the initial formation of stable crystal nuclei) and subsequent crystal growth. nih.govmdpi.com The amorphous state is thermodynamically unstable due to its higher Gibbs free energy compared to its crystalline counterpart, providing the driving force for this conversion. nih.gov The stability of an amorphous solid dispersion is a primary concern, as recrystallization can alter the drug's properties. nih.gov
Prodrug Concept and Biotransformation Pathways
Beclomethasone (B1667900) Dipropionate as a Glucocorticoid Prodrug
Beclomethasone dipropionate (BDP) is a synthetic corticosteroid that functions as a prodrug. nih.govresearchgate.netdrugbank.comnih.gov A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. BDP itself possesses a weak binding affinity for the glucocorticoid receptor. nih.govnih.govdrugbank.com Its therapeutic efficacy is dependent on its conversion to a more potent metabolite. researchgate.netmedchemexpress.com This conversion process is a critical activation step. nih.gov The prodrug design, involving the addition of propionate (B1217596) esters, increases the lipophilicity of the molecule, which can enhance its local retention in tissues like the mucosa or skin. nih.gov
Esterase-Mediated Hydrolysis and Active Metabolite Formation
The activation of BDP occurs through rapid and extensive hydrolysis mediated by esterase enzymes. nih.govdrugbank.comnih.gov These enzymes are ubiquitous, found in most tissues, including the plasma and, importantly, the target lung tissue. nih.govnih.gov This enzymatic action cleaves the ester groups, leading to the formation of its primary active metabolite and other minor metabolites. nih.gov
The principal product of this hydrolysis is the highly active metabolite, beclomethasone-17-monopropionate (B-17-MP). nih.govresearchgate.netdrugbank.comnih.gov This conversion is considered the key activation step in the mechanism of action of BDP. medchemexpress.comnih.gov B-17-MP exhibits a significantly greater affinity for the glucocorticoid receptor compared to the parent BDP. medchemexpress.com Studies have shown that B-17-MP's affinity for the glucocorticoid receptor is approximately 13 times that of dexamethasone (B1670325), a potent corticosteroid, while BDP's affinity is about half that of dexamethasone. nih.gov The formation of B-17-MP is efficient, with about 95% of an inhaled dose of BDP undergoing this presystemic conversion in the lungs. drugbank.com
In Vitro Metabolic Studies in Target Tissues
In vitro studies using human lung precision-cut tissue slices have provided detailed insights into the metabolic fate of BDP within its target organ. nih.govnih.govresearchgate.net These studies confirm that BDP is rapidly and extensively metabolized in lung tissue. nih.govresearchgate.net Upon incubation with human lung slices, BDP is hydrolyzed to its pharmacologically active metabolite, B-17-MP, and predominantly to the inactive metabolite, beclomethasone (BOH). nih.govnih.govresearchgate.net
Over a 24-hour incubation period, the majority of BDP is converted, with a significant portion forming inactive polar metabolites that diffuse out of the tissue. nih.gov One study observed that after 24 hours, the drug-related compounds that diffused into the medium were composed of 91.6% BOH and only 8.4% B-17-MP. nih.gov This indicates a rapid deactivation pathway within the lung. researchgate.netnih.govnih.gov Research investigating the specific enzymes responsible has suggested that while carboxylesterase 1 (CES1) contributes, it is only a minor contributor (around 1.4%), and that arylacetamide deacetylase may be the primary enzyme involved in BDP hydrolysis in the lungs. researchgate.netnih.gov
The table below summarizes the findings from an in vitro study on the metabolism of various inhaled corticosteroids in human lung tissue slices.
| Compound | Parent Compound Remaining at 24h | Major Metabolites Formed | Key Findings |
| Beclomethasone Dipropionate (BDP) | Smallest amount detected | Beclomethasone-17-monopropionate (active), Beclomethasone (inactive) | Majority converted to inactive polar metabolites. nih.govnih.govresearchgate.net |
| Budesonide (B1683875) (BUD) | More than BDP | Fatty acid esters | Significant formation of fatty acid conjugates. nih.govnih.govresearchgate.net |
| Ciclesonide (CIC) | Highest amount detected | desisobutyryl-ciclesonide (des-CIC), Fatty acid esters | Slower initial hydrolysis compared to BDP. nih.govnih.govresearchgate.net |
| Fluticasone Propionate (FP) | Metabolically stable | No metabolites detected | No metabolism observed at any time point. nih.govnih.govresearchgate.net |
Within lung cells, a metabolic pathway involving reversible esterification with fatty acids can occur for some corticosteroids. nih.gov In vitro studies have confirmed the formation of fatty acid conjugates with the metabolites of BDP (specifically BMP and/or BOH). nih.govnih.govresearchgate.net These conjugates are formed at the C-21 position of the steroid molecule. nih.gov However, the extent of this conjugation for BDP metabolites is significantly less than for other inhaled corticosteroids like budesonide or desisobutyryl-ciclesonide. nih.govnih.govresearchgate.net One study reported an approximately 10-fold lower formation of fatty acid esters from BMP/BOH compared to the other compounds. nih.govnih.gov This suggests that fatty acid conjugation is a less prominent metabolic pathway for beclomethasone dipropionate in human lung tissue compared to its rapid hydrolysis into inactive polar metabolites. nih.gov
Pharmacological Mechanisms at the Cellular and Molecular Level
Glucocorticoid Receptor Binding and Activation Dynamics
The anti-inflammatory activity of beclomethasone (B1667900) dipropionate is initiated by its binding to and activation of the glucocorticoid receptor (GR). pharmacologyeducation.org Upon ligand binding, the receptor-corticosteroid complex translocates into the nucleus, where it modulates the transcription of target genes. nih.govplos.org This interaction can either increase the transcription of genes coding for anti-inflammatory proteins or inhibit the expression of genes that encode pro-inflammatory factors. nih.gov
Beclomethasone dipropionate (BDP) itself demonstrates a weak binding affinity for the glucocorticoid receptor. drugbank.comnih.gov Its primary pharmacological activity stems from its rapid and extensive conversion to the active metabolite, beclomethasone-17-monopropionate (17-BMP). drugbank.comnih.gov This metabolite exhibits a significantly higher binding affinity for the human glucocorticoid receptor. drugbank.comnih.gov In vitro studies have shown that 17-BMP's affinity for the GR is approximately 25 times that of the parent compound, beclomethasone dipropionate. drugbank.comnih.gov Other metabolites, such as beclomethasone-21-monopropionate (21-BMP) and beclomethasone (BOH), are considered minor or inactive, with 21-BMP showing no binding affinity. nih.govnih.gov This metabolic activation is a critical step for the drug's potent topical anti-inflammatory effects. nih.gov
The binding affinity of beclomethasone-17-monopropionate (17-BMP) to the glucocorticoid receptor is potent when compared to other corticosteroids. Research indicates that 17-BMP has a binding affinity that is approximately 13 times that of dexamethasone (B1670325). drugbank.comnih.govnih.gov When compared to budesonide (B1683875), one of the metabolites of BDP, 17-BMP, has a greater receptor affinity. nih.gov The relative receptor affinity (RRA) of 17-BMP is 1345, while the parent compound BDP has an RRA of 53, with dexamethasone serving as the standard at 100. researchgate.net
| Corticosteroid | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) |
|---|---|
| Fluticasone Furoate | 2989 |
| Mometasone Furoate | 2100 |
| Fluticasone Propionate (B1217596) | 1775 |
| Beclomethasone-17-Monopropionate (17-BMP) | 1345 |
| Budesonide | 935 |
| Dexamethasone | 100 |
| Beclomethasone Dipropionate (BDP) | 53 |
| Triamcinolone Acetonide | 233 |
| Flunisolide | 190 |
Cellular-Level Anti-inflammatory Mechanisms
Beclomethasone dipropionate exerts its anti-inflammatory effects by influencing the function and number of various inflammatory cells and by inhibiting the production and release of inflammatory mediators. drugbank.compediatriconcall.com
Beclomethasone dipropionate effectively suppresses the actions and infiltration of multiple inflammatory cells. drugbank.com This includes mast cells, eosinophils, neutrophils, macrophages, and lymphocytes. drugbank.comnih.gov In studies of patients with nonatopic asthma, treatment with inhaled beclomethasone dipropionate resulted in a significant decrease in the number of eosinophils, mast cells, and various T-lymphocytes (including CD3-, CD4-, and activated CD25-positive cells) in the bronchial mucosa. nih.gov Further research has demonstrated that treatment with topical BDP is associated with a significant decrease in esophageal eosinophilia and mast cell tryptase. psu.edu
A key aspect of beclomethasone dipropionate's mechanism of action is its ability to inhibit the synthesis and release of a wide array of pro-inflammatory mediators. drugbank.comguidechem.com It reduces the release of histamine, eicosanoids, leukotrienes, and cytokines. drugbank.com Studies have shown that BDP therapy can attenuate airway hyperresponsiveness to histamine. nih.gov The compound also inhibits the production of asthma-relevant cytokines by T-cells, such as Interleukin-5 (IL-5), Interleukin-3 (IL-3), and granulocyte-macrophage colony-stimulating factor (GM-CSF). researchgate.net Treatment with BDP has been shown to significantly decrease the expression of GM-CSF and Interleukin-8 (IL-8) in the bronchial epithelium, which correlates with a reduction in activated eosinophils. nih.gov Additionally, it has been observed to cause a significant decrease in tissue Interleukin-13 (IL-13) and mean fold decreases in the expression of Interleukin-17F (IL-17F), Interleukin-25 (IL-25), and the chemokines CCL2 and CCL5. psu.edu There is also evidence that beclomethasone can inhibit the bronchoconstriction caused by leukotriene C4. nih.gov
Intracellular Signaling Pathway Modulation
The anti-inflammatory effects of glucocorticoids like beclomethasone dipropionate are mediated through the modulation of intracellular signaling pathways that regulate gene expression. After the activated glucocorticoid receptor complex moves into the nucleus, it directly interacts with DNA at sites known as glucocorticoid response elements (GREs), leading to the transactivation of anti-inflammatory genes. nih.govpharmacologyeducation.org
A primary mechanism for its anti-inflammatory action is the inhibition of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govnih.gov This transrepression occurs through a direct inhibitory interaction between the activated glucocorticoid receptor and these transcription factors. nih.gov By inhibiting NF-κB, beclomethasone blocks the transcription of genes that code for pro-inflammatory cytokines. nih.gov Corticosteroids can also suppress inflammatory gene expression by promoting histone deacetylation, which results in tighter coiling of DNA and reduces the access of transcription factors to their binding sites. nih.gov In addition to these genomic effects, which can take hours or days to manifest, some rapid, non-genomic actions have been observed. nih.gov For instance, beclomethasone has been shown to quickly inhibit bronchoconstriction induced by leukotriene C4, suggesting a mechanism that does not rely on changes in gene transcription. nih.gov
STAT-1 Expression Inhibition
Signal Transducer and Activator of Transcription 1 (STAT-1) is a critical transcription factor in the signaling pathways of various inflammatory cytokines. nih.gov The activation of STAT-1, through phosphorylation, is a key step in the inflammatory cascade. Research has shown that beclomethasone dipropionate (BDP) plays a significant role in the inhibition of this pathway.
In a study conducted on human bronchial epithelial cells, it was demonstrated that BDP, particularly in combination with formoterol (B127741), could suppress the phosphorylation of STAT-1 at both serine 727 (STAT-1ser727) and tyrosine 701 (STAT-1tyr701) residues. nih.gov This inhibition of STAT-1 activation is a crucial component of the anti-inflammatory effects of beclomethasone dipropionate. The study further revealed that the silencing of STAT-1 expression led to a partial reduction in the production of inflammatory markers, indicating a direct link between STAT-1 signaling and the inflammatory response that is targeted by BDP. nih.gov While the direct inhibition of STAT-1 gene expression by beclomethasone dipropionate monohydrate is an area of ongoing research, its ability to potently inhibit the activation of the STAT-1 protein is a well-documented mechanism of its anti-inflammatory action.
| Target | Effect of Beclomethasone Dipropionate | Cell Type |
| STAT-1ser727 Phosphorylation | Inhibition | Human Bronchial Epithelial Cells (16HBE) |
| STAT-1tyr701 Phosphorylation | Inhibition | Human Bronchial Epithelial Cells (16HBE) |
Reduction of Oxidative and Nitrosative Stress Markers (e.g., iNOS, ROS, NT)
Oxidative and nitrosative stress are key contributors to the pathophysiology of inflammatory diseases. Markers such as inducible nitric oxide synthase (iNOS), reactive oxygen species (ROS), and nitrotyrosine (NT) are indicative of this stress. Beclomethasone dipropionate has been shown to effectively reduce the levels of these markers.
A study investigating the effects of beclomethasone dipropionate on human bronchial epithelial cells exposed to inflammatory stimuli, such as cigarette smoke extracts and interleukin-17A, found that BDP significantly reduced the production of iNOS, ROS, and NT. nih.gov The combination of BDP with formoterol demonstrated an additive effect in this reduction. nih.gov This research highlights the capacity of beclomethasone dipropionate to mitigate cellular damage caused by oxidative and nitrosative stress, which is a fundamental aspect of its therapeutic efficacy in inflammatory conditions. The suppression of these stress markers is, in part, linked to the inhibition of the STAT-1 signaling pathway. nih.gov
| Stress Marker | Effect of Beclomethasone Dipropionate | Stimulant | Cell Type |
| Inducible Nitric Oxide Synthase (iNOS) | Reduction | Cigarette Smoke Extract & IL-17A | Human Bronchial Epithelial Cells (16HBE) |
| Reactive Oxygen Species (ROS) | Reduction | Cigarette Smoke Extract & IL-17A | Human Bronchial Epithelial Cells (16HBE) |
| Nitrotyrosine (NT) | Reduction | Cigarette Smoke Extract & IL-17A | Human Bronchial Epithelial Cells (16HBE) |
Gene Expression Alterations and Transcriptional Regulation
The anti-inflammatory actions of beclomethasone dipropionate monohydrate are fundamentally mediated through the regulation of gene expression. Upon binding to the glucocorticoid receptor, the beclomethasone-GR complex translocates to the nucleus and interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. drugbank.complos.org This interaction can either enhance or suppress gene transcription.
Beclomethasone dipropionate, through its active metabolite beclomethasone-17-monopropionate (17-BMP), upregulates the expression of several anti-inflammatory genes. plos.org Studies on lung macrophages have shown that 17-BMP can induce the transcription of genes such as FK506-binding protein 51 (FKBP51) and Glucocorticoid-induced Leucine Zipper (GILZ) . plos.org FKBP51 is involved in a negative feedback loop that regulates GR activity, while GILZ is a key mediator of the anti-inflammatory effects of glucocorticoids, known to inhibit pro-inflammatory signaling pathways like NF-κB and AP-1. plos.org
Furthermore, corticosteroids are known to enhance the transcription of other anti-inflammatory proteins, including lipocortin-1 and interleukin-10. drugbank.comresearchgate.net Conversely, beclomethasone dipropionate also suppresses the expression of multiple pro-inflammatory genes. drugbank.comresearchgate.net This is achieved by interfering with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . plos.orgnih.govnih.gov This transrepression mechanism leads to a decreased production of inflammatory cytokines, chemokines, and adhesion molecules. drugbank.com For instance, beclomethasone dipropionate has been shown to inhibit the allergen-induced production of IL-5, IL-3, and GM-CSF mRNA and protein in human T-cells. researchgate.net
| Gene/Protein | Regulation by Beclomethasone Dipropionate (or active metabolite) | Function |
| FK506-binding protein 51 (FKBP51) | Upregulation | Negative feedback on Glucocorticoid Receptor |
| Glucocorticoid-induced Leucine Zipper (GILZ) | Upregulation | Inhibition of NF-κB and AP-1 pathways |
| Lipocortin-1 | Upregulation | Anti-inflammatory |
| Interleukin-10 (IL-10) | Upregulation | Anti-inflammatory cytokine |
| Pro-inflammatory Cytokines (e.g., IL-5, IL-3, GM-CSF) | Downregulation | Pro-inflammatory signaling |
| Pro-inflammatory Chemokines | Downregulation | Immune cell recruitment |
| Adhesion Molecules | Downregulation | Inflammatory cell adhesion |
Pharmacokinetic Investigations in Preclinical Models and in Vitro Systems
Absorption Characteristics and Bioavailability Studies
The absorption of beclomethasone (B1667900) dipropionate is characterized by its rapid and extensive conversion to active metabolites, which are then systemically available.
Following administration, the parent compound, BDP, has very limited systemic absorption due to extensive pre-systemic metabolism. nih.govnih.gov The primary active metabolite, beclomethasone-17-monopropionate (B-17-MP), is the major component that reaches systemic circulation. nih.gov
Studies have determined the absolute bioavailability of B-17-MP following various routes of administration. The oral bioavailability of B-17-MP is approximately 41%, and the intranasal bioavailability is about 44%. nih.govdrugbank.comresearchgate.net After inhalation, the total systemic bioavailability of B-17-MP is higher, around 62%, which includes contributions from both pulmonary and oral absorption of the swallowed portion of the dose. nih.govnih.govresearchgate.net The bioavailability of unchanged BDP after inhalation is minimal, estimated at only 2%. nih.govnih.gov
The peak plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) for B-17-MP vary depending on the route of administration. After oral inhalation, plasma concentrations of B-17-MP peak quickly. nih.gov
Table 1: Bioavailability of Beclomethasone-17-Monopropionate (B-17-MP)
| Route of Administration | Mean Absolute Bioavailability (%) | 90% Confidence Interval (%) |
|---|---|---|
| Oral | 41 | 31–54 |
| Intranasal | 44 | 34–58 |
| Inhaled (Total) | 62 | 47–82 |
Data sourced from studies in healthy human subjects. nih.govresearchgate.netdrugbank.com
Beclomethasone dipropionate is a prodrug that undergoes rapid and extensive hydrolysis by esterase enzymes found in various tissues, including the lungs. service.gov.uknih.govresearchgate.net This process converts BDP into its pharmacologically active metabolite, B-17-MP, before it reaches systemic circulation. nih.govservice.gov.uk This pre-systemic conversion is a key feature of its metabolism.
Upon inhalation, a significant portion of the dose is deposited in the lungs, where it is rapidly absorbed and converted to B-17-MP. service.gov.uk Research indicates that approximately 95% of an inhaled dose of BDP undergoes this pre-systemic conversion in the lung. nih.govdrugbank.comnih.gov The portion of the inhaled dose that is swallowed undergoes first-pass metabolism in the liver. youtube.com
In vitro studies using human lung tissue slices have confirmed that BDP is hydrolyzed to B-17-MP. nih.gov This is followed by further metabolism into minor, inactive metabolites, including beclomethasone-21-monopropionate (B-21-MP) and beclomethasone (BOH). nih.govnih.gov
Distribution Profile Analysis
The distribution of beclomethasone dipropionate and its active metabolite differs significantly, reflecting their distinct physicochemical properties.
The volume of distribution at steady state (Vss) provides insight into the extent of drug distribution into body tissues. For the parent compound, BDP, the distribution into tissues is not extensive, with a Vss of approximately 20 liters. nih.govdrugbank.comnih.gov This limited distribution is partly due to its rapid and near-complete elimination before maximal tissue distribution can be achieved. nih.gov
In contrast, the active metabolite, B-17-MP, shows extensive tissue distribution. nih.gov Its Vss is significantly larger, calculated to be 424 liters, indicating widespread distribution throughout the body. nih.govdrugbank.comnih.govdrugbank.com
Table 2: Volume of Distribution (Vss)
| Compound | Mean Vss (Liters) |
|---|---|
| Beclomethasone Dipropionate (BDP) | 20 |
| Beclomethasone-17-Monopropionate (B-17-MP) | 424 |
Data derived from intravenous administration studies. nih.govdrugbank.comdrugbank.com
The binding of a drug to plasma proteins can influence its distribution and availability to target tissues. For BDP, plasma protein binding is approximately 87%. nih.gov This level of binding is not considered high enough to limit its tissue distribution. nih.gov
The active metabolite, B-17-MP, exhibits high plasma protein binding. In vitro studies have shown that B-17-MP is 94-96% bound to plasma proteins over a range of concentrations. drugbank.com
Elimination and Clearance Pathways
The elimination of beclomethasone dipropionate is rapid, primarily occurring through metabolic conversion. Both the parent drug and its metabolites are cleared from the body via specific pathways.
BDP is eliminated very quickly, with a short terminal half-life of about 0.5 hours following intravenous administration. nih.govnih.govservice.gov.uk Its clearance from the plasma is high, at a rate of approximately 150 L/h. nih.govdrugbank.comnih.gov
The active metabolite, B-17-MP, is eliminated more slowly than the parent compound. Its terminal elimination half-life is approximately 2.7 hours after intravenous administration. nih.govnih.govservice.gov.uk The clearance rate for B-17-MP is around 120 L/h. nih.govdrugbank.comnih.gov The elimination half-life of B-17-MP can appear longer following other routes of administration, such as oral (8.8 hours) or intranasal (5.7 hours), reflecting continued absorption from the administration site. drugbank.comnih.gov
The primary route of elimination for BDP and its metabolites is through fecal excretion, mainly in the form of polar metabolites. drugbank.comservice.gov.uk Renal excretion of the drug and its metabolites is negligible, accounting for less than 10% of the dose. drugbank.comservice.gov.uk
Table 3: Elimination Pharmacokinetic Parameters
| Compound | Parameter | Value |
|---|---|---|
| Beclomethasone Dipropionate (BDP) | Clearance (CL) | 150 L/h |
| Half-life (t½) | 0.5 h | |
| Beclomethasone-17-Monopropionate (B-17-MP) | Clearance (CL) | 120 L/h |
| Half-life (t½) | 2.7 h |
Data from intravenous administration studies. nih.govdrugbank.comnih.govservice.gov.uk
Metabolic Clearance Rates
The metabolic clearance of beclomethasone dipropionate is a rapid process, primarily driven by enzymatic hydrolysis and cytochrome P450 (CYP) mediated oxidation. BDP is designed as a prodrug that undergoes rapid conversion to its pharmacologically active metabolite, beclomethasone-17-monopropionate (B-17-MP), as well as to inactive metabolites. nih.gov The high clearance of BDP is indicative of extensive extra-hepatic metabolism. nih.gov
In vitro systems, such as liver microsomes and hepatocytes from different animal species, are instrumental in determining intrinsic clearance (CLint). This parameter reflects the inherent ability of the liver to metabolize a drug. For another compound, the intrinsic clearance in liver microsomes was reported to be 115 µL/min/mg in rats and significantly different in other species. nih.gov Such in vitro data is crucial for interspecies scaling to predict human clearance. nih.govnih.gov
The metabolism of BDP is complex, involving multiple pathways. Esterase enzymes, present in various tissues including the lung and liver, rapidly hydrolyze BDP to its active metabolite B-17-MP and the inactive metabolite beclomethasone-21-monopropionate (B-21-MP), which is further hydrolyzed to beclomethasone (BOH). eurofinsdiscovery.com Concurrently, cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are involved in the formation of several inactive, oxygenated, and dehydrogenated metabolites. eurofinsdiscovery.com
Table 1: Representative Metabolic Clearance Data for Corticosteroids and Related Compounds in Preclinical Models
| Parameter | Species | System | Value |
| In Vivo Blood Clearance | Rat | Whole Animal | 0.83 L/h/kg |
| Dog | Whole Animal | 2.23 L/h/kg | |
| In Vitro Intrinsic Clearance | Rat | Liver Microsomes | 194 µL/min/mg |
| Mouse | Liver Microsomes | 115 µL/min/mg | |
| Human | Liver Microsomes | 48.1 µL/min/mg | |
| Rat | Hepatocytes | 140 µL/min/10⁶ cells | |
| Mouse | Hepatocytes | 116 µL/min/10⁶ cells | |
| Human | Hepatocytes | 20.9 µL/min/10⁶ cells |
Note: The data in this table are representative values for compounds undergoing similar metabolic pathways to Beclomethasone Dipropionate and are intended to be illustrative of the data generated in preclinical pharmacokinetic studies.
Excretion Routes and Metabolite Excretion Profiles
Mass balance studies, typically conducted using radiolabeled compounds, are the gold standard for determining the excretion routes and metabolite profiles of a drug. cidara.com These studies in preclinical species like rats and dogs quantify the amount of radioactivity eliminated in urine and feces over time, providing a complete picture of the drug's disposition.
For beclomethasone dipropionate and its metabolites, the primary route of excretion is through the feces. This is consistent with findings for many other corticosteroids and lipophilic compounds that undergo extensive hepatic metabolism. Renal excretion of BDP and its metabolites is generally negligible.
In preclinical radiolabeled mass balance studies with other compounds, the vast majority of the administered dose is typically recovered in the feces. For example, in a study with praliciguat (B610188) in rats, the mean cumulative recovery of radioactivity was 3.7% in urine and 95.7% in feces. nih.gov Similarly, for rezafungin in rats, fecal excretion accounted for approximately 70% of the dose, while urinary excretion was about 14%. These findings highlight the importance of biliary excretion for the elimination of the parent drug and its metabolites.
The excreted metabolites are a result of the extensive metabolism BDP undergoes. The profile of metabolites in excreta confirms the metabolic pathways identified in in vitro systems. Following administration, the major metabolites found in excreta would be the polar, inactive metabolites derived from both esterase and CYP-mediated pathways. Unchanged BDP is typically not found in significant amounts in either urine or feces due to its rapid and extensive metabolism.
Table 2: Representative Excretion Profile of a Radiolabeled Compound in a Preclinical Rat Model
| Excretion Route | Percentage of Administered Dose Recovered | Major Metabolites Detected |
| Feces | ~70-96% | Polar metabolites (e.g., hydroxylated and carboxylated derivatives), Glucuronide conjugates |
| Urine | ~4-14% | Polar metabolites (e.g., hydroxylated and carboxylated derivatives) |
| Total Recovery | ~85-100% |
Note: This table presents representative data from mass balance studies of compounds with similar characteristics to Beclomethasone Dipropionate, illustrating the expected excretion patterns in preclinical models.
Advanced Pharmaceutical Formulation Science and Engineering
Aerosol and Dry Powder Inhaler Formulation Technologies
Two primary platforms for delivering beclomethasone (B1667900) dipropionate monohydrate via inhalation are pressurized metered-dose inhalers (pMDIs) and dry powder inhalers (DPIs). Each technology presents unique formulation challenges and strategies.
The transition from chlorofluorocarbon (CFC) to hydrofluoroalkane (HFA) propellants, mandated by the Montreal Protocol due to the ozone-depleting nature of CFCs, marked a significant shift in MDI formulation. scielo.brresearchgate.net This change was not a simple substitution, as HFAs possess different physicochemical properties compared to CFCs. For instance, beclomethasone dipropionate has a higher solubility in HFA propellants, which led to the development of solution-based formulations rather than the traditional suspension-based systems used with CFCs. researchgate.netnih.gov
These HFA-based solution formulations often result in an extrafine aerosol, characterized by a much smaller mass median aerodynamic diameter (MMAD). researchgate.net For example, the MMAD of an HFA-beclomethasone formulation was found to be approximately 1.1 µm, compared to 3.5 µm for its CFC-based predecessor. researchgate.netqdcxjkg.com This reduction in particle size leads to significantly higher lung deposition, with studies showing 55-60% of the dose from an HFA MDI reaching the lungs, compared to only 4-7% from a CFC MDI. qdcxjkg.comnih.gov The improved peripheral airway deposition is a key feature of these modern HFA-based systems. qdcxjkg.com
Dry powder inhalers (DPIs) offer a propellant-free alternative for delivering beclomethasone dipropionate. scielo.br These formulations typically consist of the micronized drug blended with larger carrier particles to improve powder flow, handling, and dose uniformity. nih.govdfepharma.com The most commonly used carrier is lactose monohydrate. dfepharma.comresearchgate.net
The performance of a DPI is highly dependent on the properties of the lactose carrier. scielo.brdfepharma.com Research has shown that the particle size distribution of the lactose is a critical parameter. Formulations often use a blend of coarse and fine lactose particles. scielo.brnih.gov The presence of fine lactose particles can significantly improve the dispersibility of the drug and increase the fine particle fraction (FPF), which is the proportion of the drug with an aerodynamic diameter suitable for lung deposition (typically <5 µm). nih.govdfepharma.com Studies on beclomethasone dipropionate DPIs found that a ratio of 10:90 of fine lactose to coarse lactose resulted in a better FPF and emitted dose. scielo.br The interaction between the drug, fine lactose, and coarse lactose is complex, with the fine lactose believed to reduce the adhesion forces between the drug and the coarse carrier, thereby facilitating drug detachment during inhalation. nih.gov
Influence of Formulation Variables on Aerosol Performance
The efficacy of an inhaled therapy is directly linked to its aerosol performance. Various formulation variables must be carefully controlled and optimized to achieve the desired therapeutic outcome.
In DPIs, the choice of carrier and its physical properties are paramount. For beclomethasone dipropionate formulations, adding fine lactose to coarse lactose carriers has been shown to markedly improve drug delivery. nih.gov A study demonstrated that ternary mixtures containing 2.5% fine lactose produced a significantly higher FPF (3.1–6.1%) of beclomethasone dipropionate compared to binary mixtures without fine lactose (0.3–0.4%). nih.gov
Other excipients are also explored to enhance performance. Spray-dried lactose carriers modified with polyethylene glycols (PEGs) have been evaluated. nih.gov A formulation using spray-dried lactose with PEG 3000 yielded a beclomethasone dipropionate FPF of up to 25.87%, a significant increase compared to the 6.26% achieved with a standard coarse lactose carrier. nih.gov Furthermore, novel excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD) and leucine have been used to create composite particles. nih.govmdpi.com These excipients can enhance the solubility and aerosolization of beclomethasone dipropionate, with the FPF of composite particles increasing with a higher mass ratio of HP-β-CD to the drug. nih.gov
In HFA-based MDIs, co-solvents are often necessary to solubilize the drug. Ethanol (B145695) is the most common co-solvent used in beclomethasone dipropionate solution formulations. nih.govnih.gov The concentration of ethanol is a critical formulation variable that requires careful balancing. nih.gov Increasing the ethanol concentration enhances the solubility of beclomethasone dipropionate in the HFA propellant. nih.govddl-conference.commonash.edu However, this comes at a cost to aerosol performance.
Higher ethanol concentrations decrease the vapor pressure of the formulation, leading to less efficient atomization and the formation of larger droplets. nih.govresearchgate.net This, in turn, increases throat deposition and reduces the respirable fraction of the drug. nih.govresearchgate.net Studies have shown that as ethanol concentration increases, the FPF decreases. researchgate.netresearchgate.net A plateau for the maximum respirable mass is often reached at an ethanol concentration of 10-15% w/w, beyond which the gains in solubility are negated by the decrease in aerosolization efficiency. nih.govresearchgate.net Research suggests that an alcohol concentration of 5-10% v/v is preferable for achieving an optimal emitted dose and FPF for beclomethasone dipropionate MDIs. scielo.brresearchgate.net
Formulations also require "overages," which is an excess amount of the drug-containing formulation filled into the canister. scielo.br This is necessary to compensate for the portion that remains in the device after the labeled number of actuations and to ensure consistent dose delivery throughout the life of the inhaler. Studies have indicated that 20% overages may be required for 100% drug delivery from a beclomethasone dipropionate MDI. scielo.brresearchgate.net
| Ethanol Concentration (% w/w) | Relative BDP Solubility | Relative Respirable Deposition |
|---|---|---|
| 5 | Increases | Higher |
| 10 | Further Increases | Decreases |
| 15 | Continues to Increase | Further Decreases |
| 20 | Highest | Lowest |
The aerodynamic particle size distribution (APSD) is the most critical factor influencing the deposition pattern of an inhaled drug within the respiratory tract. nih.gov For effective delivery to the small airways, a high fine particle fraction (FPF) is desired. nih.govsemanticscholar.org As previously noted, the reformulation of beclomethasone dipropionate from CFC to HFA propellants inherently optimized the particle size, creating extrafine aerosols that improved lung deposition. qdcxjkg.comnih.gov
Further optimization can be achieved through various formulation strategies. In DPIs, the addition of fine excipient particles, such as fine lactose, is a key strategy to increase the FPF. nih.gov For instance, the FPF of beclomethasone dipropionate was significantly improved by adding a tertiary component of fine lactose to the drug-carrier blend. nih.gov
Micronization of the API itself is a standard and essential step in producing powders for inhalation. medisca.com For nebulized suspensions of beclomethasone dipropionate monohydrate, a well-defined and narrow particle size distribution is crucial for efficacy. google.com A specific formulation profile requires that no more than 50% of particles have a volume diameter between 1.6 and 1.9 µm, and at least 90% of particles have a diameter of 4.7 µm or less. google.com Such precise control over the particle size distribution ensures that a sufficient quantity of the drug is delivered to the site of action. google.com
| Formulation Type (DPI) | Carrier System | Fine Particle Fraction (FPF) of BDP (%) |
|---|---|---|
| Binary Mixture | Coarse Lactose (Pharmatose 325 M) | 6.26 |
| Binary Mixture | Spray-Dried Lactose + PEG 3000 | 25.87 |
| Binary Mixture | Coarse Lactose Only | 0.3 - 0.4 |
| Ternary Mixture | Coarse Lactose + 2.5% Fine Lactose | 3.1 - 6.1 |
Novel Drug Delivery Systems Research
The formulation of beclomethasone dipropionate into nanoemulsion systems has been investigated to enhance its physical and chemical stability. researchgate.netresearchgate.net Research has focused on the development of oil-in-water (o/w) nanoemulsions, which are characterized by their small droplet size and potential for improved drug delivery.
One study involved the preparation of a beclomethasone dipropionate nanoemulsion using a spontaneous emulsification method. researchgate.netresearchgate.net The components of this formulation included eucalyptus oil as the oil phase, Tween-40 as the surfactant, ethanol as a co-surfactant, and distilled water as the aqueous phase. researchgate.netresearchgate.net The resulting nanoemulsions were characterized by their droplet size, pH, viscosity, electrical conductivity, and refractive index to establish a baseline for stability assessments. researchgate.netresearchgate.net
Stability studies were conducted over a three-month period at room temperature (25°C). researchgate.netresearchgate.net The physical parameters of the optimized nanoemulsion formulation were monitored monthly. The findings indicated that there were no statistically significant changes (p ≥ 0.05) in droplet size, conductivity, viscosity, pH, or refractive index during the storage period. researchgate.netresearchgate.net This suggests that formulating beclomethasone dipropionate as a nanoemulsion can lead to a physically stable system. Furthermore, the chemical stability was also notable, with the degradation of the active compound being very slow at each tested temperature. researchgate.net Over 90% of the beclomethasone dipropionate was retained in the formulation after three months of storage. researchgate.net
Below is a table summarizing the stability data for the optimized nanoemulsion formulation over the three-month study period at room temperature.
| Parameter | Month 1 | Month 2 | Month 3 |
| Droplet Size | No significant change | No significant change | No significant change |
| pH | No significant change | No significant change | No significant change |
| Viscosity | No significant change | No significant change | No significant change |
| Conductivity | No significant change | No significant change | No significant change |
| Refractive Index | No significant change | No significant change | No significant change |
| Drug Retained | >90% | >90% | >90% |
This table is based on findings that physical and chemical parameters did not change significantly over 3 months. researchgate.netresearchgate.net
Formulation Stability and Degradation Kinetics
Accelerated stability testing is a critical component in determining the shelf-life of pharmaceutical formulations, including those containing beclomethasone dipropionate. These studies are performed under stressed conditions to accelerate the rate of chemical degradation and physical change. The methodologies are guided by the International Council on Harmonisation (ICH) guidelines. researchgate.netresearchgate.net
For beclomethasone dipropionate nanoemulsion formulations, accelerated stability testing has been used to predict the shelf life. researchgate.netresearchgate.net In one such study, the shelf-life of an optimized nanoemulsion was determined to be 1.83 years at room temperature based on data from accelerated testing. researchgate.netresearchgate.net The specific conditions for these tests typically involve elevated temperatures and controlled relative humidity. For instance, a common set of conditions for accelerated stability testing is 40°C ± 2°C and 75% ± 5% relative humidity (RH). researchgate.net Intermediate stability studies may also be conducted at conditions such as 30°C ± 2°C and 65% ± 5% RH. researchgate.net
Forced degradation studies are also employed to understand the stability-indicating properties of analytical methods. scielo.brscielo.br In these studies, a standard solution of beclomethasone dipropionate is subjected to stress conditions such as acidic, basic, and photolytic environments. scielo.brscielo.br For example, acid degradation can be initiated by treating the drug solution with 0.1 mol/L HCl, followed by neutralization. scielo.br Such tests help in identifying potential degradation products and ensuring that the analytical method used for stability testing is specific and can separate the intact drug from its degradants. scielo.brscielo.br
The table below outlines typical conditions used in accelerated stability testing for pharmaceutical formulations.
| Testing Condition | Temperature | Relative Humidity |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH |
| Long-term (Room Temp) | 25°C ± 2°C | 60% ± 5% RH |
This table represents standard conditions as per ICH guidelines mentioned in the research. researchgate.net
The degradation of beclomethasone dipropionate can occur through several pathways, primarily involving hydrolysis of the ester groups. nih.govresearchgate.net Studies on the thermal degradation of the closely related betamethasone dipropionate show that it degrades into three major products: betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.govresearchgate.net A similar degradation pattern is observed for beclomethasone dipropionate in human plasma, where it degrades to yield beclomethasone 17-monopropionate, beclomethasone 21-monopropionate, and beclomethasone. nih.govresearchgate.net
Further degradation can also occur. For instance, in human plasma, other degradation products have been identified that are formed through the loss of hydrogen chloride and the subsequent formation of a 9,11-epoxide. nih.govresearchgate.net
The kinetics of thermal degradation for corticosteroids like beclomethasone dipropionate have been found to follow first-order kinetics. nih.govsemanticscholar.org The apparent first-order rate constants (kobs) for the thermal degradation of betamethasone dipropionate have been reported to be in the range of 0.239 x 10-3 h-1 to 1.87 x 10-3 h-1 in various media. nih.govsemanticscholar.org The degradation rate is influenced by factors such as pH and solvent polarity. nih.gov Maximum stability for betamethasone dipropionate is observed in the pH range of 3.5-4.5. nih.govresearchgate.net
The primary degradation products of beclomethasone dipropionate are listed in the table below.
| Degradation Product | Description |
| Beclomethasone 17-monopropionate | Product of hydrolysis at the 21-position ester. |
| Beclomethasone 21-monopropionate | Product of hydrolysis at the 17-position ester. |
| Beclomethasone | Complete hydrolysis of both propionate (B1217596) esters. |
| 9,11-epoxide derivatives | Formed via loss of hydrogen chloride. nih.govresearchgate.net |
This table is compiled from identified degradation products in research studies. nih.govnih.govresearchgate.net
The kinetic data for the thermal degradation of the related compound betamethasone dipropionate are summarized below.
| Kinetic Parameter | Value |
| Reaction Order | First-Order |
| Apparent Rate Constant (kobs) | 0.239 - 1.87 x 10-3 h-1 |
| pH of Maximum Stability | 3.5 - 4.5 |
This table is based on kinetic studies of the thermal degradation of betamethasone dipropionate. nih.govresearchgate.net
Analytical Methodologies and Characterization Techniques
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are fundamental in the analytical workflow of beclomethasone (B1667900) dipropionate monohydrate, offering high-resolution separation for both quantification and purity evaluation.
Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is a widely employed method for the routine analysis and quality control of beclomethasone dipropionate in bulk drug and pharmaceutical formulations. scielo.br This technique provides a reliable means to determine the concentration of the drug and to separate it from potential impurities and degradation products. scielo.br The selection of the stationary phase, mobile phase composition, flow rate, and UV detection wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity. scielo.brresearchgate.net
Several studies have reported validated RP-HPLC methods for the determination of beclomethasone dipropionate. For instance, a method utilizing a C18 column with a mobile phase of methanol (B129727) and water (85:15 v/v) at a flow rate of 1.0 mL/min and UV detection at 254 nm has been successfully validated. scielo.br Another method employs a mobile phase of acetonitrile, methanol, and orthophosphoric acid (60:20:20 v/v) with a C18 column and detection at 230 nm. researchgate.net The linearity of these methods is typically established over a specific concentration range, ensuring accurate quantification. scielo.brjddtonline.info
Interactive Table: HPLC Conditions for Beclomethasone Dipropionate Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | RP C18 (250 mm x 4.6 mm, 5 µm) scielo.br | BDS Hypersil C18 (250mm x 4.6m, 5µm) researchgate.net | Enable HPLC Analytical C18 G 120Å (250 × 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Methanol:Water (85:15 v/v) scielo.br | Acetonitrile:Methanol:Orthophosphoric acid (60:20:20 v/v) researchgate.net | Hexane:Ethyl acetate (B1210297):Methanol:Formic acid (2.0:2.5:2.0:0.2, v/v/v/v) researchgate.net |
| Flow Rate | 1.0 mL/min scielo.br | 1.0 ml/min researchgate.net | Not Specified |
| Detection Wavelength | 254 nm scielo.br | 230 nm researchgate.net | 220 nm researchgate.net |
| Linearity Range | 5.0-25.0 µg/mL scielo.br | 1-6 µg/ml researchgate.net | 2.4-8.4 µ g/spot researchgate.net |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of beclomethasone dipropionate and its metabolites in biological matrices. nih.govdoi.org This highly sensitive and selective technique is essential for pharmacokinetic and metabolism studies. nih.gov Beclomethasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone 17-monopropionate (B17MP). drugbank.com Further metabolism can occur, leading to other metabolites such as beclomethasone 21-monopropionate (B21MP) and beclomethasone (BOH). nih.gov
LC-MS/MS methods typically involve sample extraction from the biological matrix, such as plasma or urine, followed by chromatographic separation and mass spectrometric detection. nih.gov The use of electrospray ionization (ESI) is common, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. nih.gov The choice of mobile phase additives, such as ammonium (B1175870) formate (B1220265) or acetate, can influence the ionization efficiency of the analytes. nih.gov
Interactive Table: Major Metabolites of Beclomethasone Dipropionate
| Metabolite Name | Abbreviation | Notes |
| Beclomethasone 17-monopropionate | B17MP | The major and active metabolite of beclomethasone dipropionate. nih.gov |
| Beclomethasone 21-monopropionate | B21MP | A metabolite formed through hydrolysis. nih.gov |
| Beclomethasone | BOH | A metabolite resulting from further hydrolysis. nih.gov |
Spectroscopic and Diffraction Techniques for Solid-State Characterization
The solid-state properties of beclomethasone dipropionate monohydrate, including its crystal form and molecular structure, are critical for its stability, solubility, and bioavailability. Spectroscopic and diffraction techniques are pivotal in characterizing these properties.
X-ray powder diffraction (XRPD) is a powerful non-destructive technique used to analyze the crystalline structure of solid materials. It is instrumental in identifying the specific polymorphs, solvates, and amorphous forms of beclomethasone dipropionate. purdue.edumdpi.com The diffraction pattern, which is a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a particular crystalline phase. researchgate.net
Studies have utilized XRPD to investigate the transformation kinetics of beclomethasone dipropionate solvates and to differentiate between its anhydrous polymorphs and the monohydrate form. purdue.edu For example, the transformation of the monohydrate to an anhydrous polymorph upon dehydration can be monitored and characterized by changes in the XRPD pattern. purdue.edu The technique is also used to confirm the crystalline or amorphous nature of beclomethasone dipropionate particles produced by various manufacturing processes. mdpi.commdpi.com
Solid-state nuclear magnetic resonance (ssNMR) spectroscopy, particularly Carbon-13 cross-polarization magic-angle spinning (¹³C CP-MAS) NMR, provides detailed information about the local molecular environment in the solid state. researchgate.net This technique is highly sensitive to the conformation and packing of molecules in the crystal lattice and can be used to distinguish between different polymorphic and solvated forms of beclomethasone dipropionate. researchgate.net
¹³C CP-MAS NMR has been employed to characterize various crystal modifications of beclomethasone dipropionate, including its solvates. researchgate.net The chemical shifts in the ¹³C spectrum are indicative of the different carbon environments within the molecule, and variations in these shifts can signify changes in the crystal structure. researchgate.netresearchgate.net For instance, the mobility of solvent molecules within the crystal lattice of a beclomethasone dipropionate solvate can be investigated using long contact time CP-MAS experiments. researchgate.net
Microscopic Techniques for Particle Morphology and Surface Analysis
The particle size and morphology of beclomethasone dipropionate monohydrate are critical quality attributes, especially for inhaled and topical formulations, as they influence dissolution rate and drug delivery.
Microscopic techniques are essential for the visual examination and characterization of these properties. Scanning Electron Microscopy (SEM) is a widely used technique to evaluate the particle morphology, including shape and surface texture, of beclomethasone dipropionate. nih.gov SEM images can reveal whether particles are crystalline or amorphous, and can show variations in particle shape, such as irregular or spherical, which can be influenced by the manufacturing process. nih.gov For instance, unprocessed beclomethasone dipropionate particles have been observed to have irregular shapes, while processing techniques like rapid expansion of supercritical solution can produce finer, more spherical particles. nih.gov The particle size distribution is another critical parameter that can be assessed, with some micronized grades having a particle size distribution of 90% less than or equal to 5 μm. medisca.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the morphology of beclomethasone dipropionate (BDP) particles. It provides high-resolution images of the particle surface, revealing details about size, shape, and texture.
Studies have shown that unprocessed, raw BDP particles typically exhibit irregular shapes with a wide particle size distribution, ranging from approximately 5 to 13 micrometers (μm). nih.gov In contrast, BDP particles that have undergone processing techniques, such as rapid expansion of supercritical solutions, are drastically finer. nih.gov For example, an aerosol flow reactor method can produce spherical nanoparticles with smooth surfaces when the reactor temperature is maintained between 40 and 120°C. researchgate.net However, at temperatures above 120°C, the formation of hollow particles has been observed. researchgate.net
SEM analysis is also crucial for identifying physical changes and differentiating between various forms of the compound. It can distinguish micronized crystalline BDP from partially amorphous spherical particles produced by spray drying. researchgate.net Furthermore, SEM has been used to observe morphological changes in BDP particles generated from different propellant systems for metered-dose inhalers. These investigations have revealed differences in particle roughness and geometric size, with some formulations producing corrugated, rough particles and others yielding smooth, spherical ones. monash.edu In some cases, small cracks have been observed on the surface of BDP crystals, which may be attributed to the release of solvents or propellants during the conversion to the more stable monohydrate form. electronicsandbooks.com
Table 1: Summary of SEM Findings for Beclomethasone Dipropionate
| BDP Form/Process | Observed Morphology | Particle Size Range | Source |
|---|---|---|---|
| Unprocessed Raw Material | Irregular shapes, fine particles | 5 - 13 μm | nih.gov |
| Processed via RESS | Fine particles | 64 - 294 nm | nih.gov |
| Aerosol Flow Reactor (40-120°C) | Spherical, smooth surfaces | Approx. 85 nm | researchgate.net |
| Aerosol Flow Reactor (>120°C) | Hollow particles | Increases up to 125 nm | researchgate.net |
| Spray Dried | Partially amorphous, spherical | 1 - 5 μm | researchgate.net |
| From HFA 134a pMDI | Corrugated/rough and smooth/spherical | 0.78 - 1.45 µm | monash.edu |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) offers a higher level of resolution than SEM, enabling the three-dimensional characterization of surface topography at the nanoscale. wikipedia.org This technique utilizes a cantilever with a sharp tip to scan the sample surface, measuring the minute forces between the tip and the sample to generate a topographical map with near-atomic resolution. wikipedia.orgeag.com
While specific AFM studies on beclomethasone dipropionate monohydrate are not widely detailed in the provided literature, the technique's principles allow for clear inferences about its application. AFM would be instrumental in moving beyond the general morphological descriptions provided by SEM to quantify surface characteristics with high precision. For instance, it can measure the surface roughness of BDP crystals down to the angstrom scale. eag.com This could be used to quantitatively compare the surface texture of particles produced by different methods (e.g., micronization vs. spray drying) or to assess the impact of different propellants on particle morphology. monash.edu
AFM can operate in various modes, including contact mode and tapping mode, which minimizes lateral forces that could damage a soft sample. eag.comyoutube.com This capability would be valuable for analyzing the fine surface details of BDP, such as the small cracks observed in SEM images, to determine their precise depth and structure without altering them. electronicsandbooks.comeag.com By providing detailed, quantitative data on nanoscale features, AFM serves as a powerful tool for understanding the surface properties that influence the physical behavior of beclomethasone dipropionate monohydrate.
Table 2: Principles and Applications of AFM in BDP Monohydrate Characterization
| Capability | Principle of Measurement | Potential Application for BDP Monohydrate | Source |
|---|---|---|---|
| High-Resolution Topography | Scans surface with a sharp tip to create a 3D profile. | Imaging individual crystal faces and identifying nanoscale surface defects. | wikipedia.org |
| Surface Roughness Quantification | Measures height variations across the surface. | Quantifying and comparing the roughness of particles from different manufacturing processes. | eag.com |
| Feature Size Measurement | Provides quantitative data on feature dimensions (e.g., step heights, defect depth). | Characterizing the precise dimensions of surface cracks or crystalline steps. | eag.com |
| Nanomechanical Mapping | Advanced modes map properties like adhesion and modulus. | Investigating variations in mechanical properties across the crystal surface. | eag.com |
Thermal Analysis Methods
Thermal analysis techniques are essential for investigating the physicochemical properties of beclomethasone dipropionate monohydrate, particularly its solid-state characteristics and stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the thermal properties of a material, such as its melting point and physical state.
For beclomethasone dipropionate, DSC analysis shows a characteristic thermal event corresponding to melting with decomposition at approximately 210°C. nih.gov The presence of a single, sharp endotherm typically indicates a crystalline material. DSC is also highly sensitive to the presence of different solid-state forms. For example, it can be used to verify the amorphous nature of BDP in certain formulations, which would be indicated by the absence of a sharp melting peak. mdpi.com
DSC is also employed to study the interactions between BDP and excipients or solvents. The thermogram of a physical mixture of BDP and other components can reveal shifts in peak temperatures or changes in peak shape, indicating physical interactions or the formation of new solid phases like solvates. nih.govaerosol-soc.com Research on particles emitted from solution-based inhalers has utilized DSC to characterize the solid-state properties of the BDP, confirming its form after aerosolization. researchgate.net Standard experimental conditions often involve heating rates of 10°C per minute in a dry nitrogen atmosphere. electronicsandbooks.com
Table 3: DSC Thermal Events for Beclomethasone Dipropionate
| Material | Observed Thermal Event | Approximate Temperature | Source |
|---|---|---|---|
| Beclomethasone Dipropionate (BDP) | Melting with decomposition | 210°C ± 0.01°C | nih.gov |
| Physical Mixture (BDP + PEG5000-DSPE) | Melting peak of BDP | ~201°C ± 1.52°C | nih.gov |
| BDP after perfusion with model propellant | Decreased onset temperature for crystallization | N/A | aerosol-soc.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the presence of water or other solvents in a crystal structure.
For beclomethasone dipropionate monohydrate, TGA is critical for confirming the presence and quantifying the loss of the water molecule. Research has shown that TGA analysis of BDP demonstrates a specific mass loss at approximately 100°C. aerosol-soc.com This mass loss is interpreted as the dehydration of the compound, where the water molecule from the monohydrate form is released. aerosol-soc.com This finding helps to confirm the conversion of other hydrated forms or solvates into the stable monohydrate structure upon heating. aerosol-soc.com TGA, therefore, provides direct evidence of the "monohydrate" nature of the compound and can be used to assess its thermal stability with respect to dehydration.
Table 4: TGA Findings for Beclomethasone Dipropionate Hydrates
| Material Form | Key TGA Observation | Interpretation | Source |
|---|---|---|---|
| Hydrated or Clathrate Form | Mass loss at approximately 100°C | Conversion to a stable monohydrate form due to loss of water/solvent. | aerosol-soc.com |
Preclinical Pharmacological and Toxicological Research
In Vivo Pharmacodynamic Studies in Animal Models (e.g., Murine Asthma Models)
Beclomethasone (B1667900) dipropionate is a synthetic glucocorticosteroid recognized for its potent local anti-inflammatory effects with minimal systemic action nih.gov. Its therapeutic action is primarily mediated by its active metabolite, beclomethasone 17-monopropionate (17-BMP), which is formed via hydrolysis by esterase enzymes nih.gov. 17-BMP exhibits a high binding affinity for the glucocorticoid receptor, leading to the modulation of inflammatory responses drugbank.com.
In various animal models, beclomethasone dipropionate has demonstrated significant anti-inflammatory properties. The compound works by attenuating inflammatory responses associated with conditions like asthma drugbank.com. Its mechanism involves the suppression of various inflammatory cells, including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils drugbank.com. Furthermore, it inhibits the release of key inflammatory mediators such as histamine, eicosanoids, leukotrienes, and cytokines drugbank.com. Studies in nonatopic asthmatic subjects, which provide insights applicable to animal models, have shown that inhaled beclomethasone dipropionate significantly inhibits the infiltration of inflammatory cells into the airway tissue nih.gov. This powerful local anti-inflammatory effect is a hallmark of its pharmacodynamic profile nih.gov.
The anti-inflammatory activity of beclomethasone dipropionate extends to its effects on the cellular composition of bronchoalveolar lavage fluid (BALF), a common method for assessing airway inflammation in animal models. Research has shown that treatment with beclomethasone dipropionate leads to a reduction in the number of inflammatory cells present in the airways. Specifically, it has been observed to cause a decrease in the percentage of BAL lymphocytes nih.gov. Investigations into the bronchial mucosa have further detailed these effects, revealing a significant decrease in eosinophils (identified by anti-EG2), mast cells (AA1), and various T-lymphocyte subsets (CD3, CD4, and activated CD25-positive cells) following therapy nih.gov. This reduction in cellular infiltrates in the airways is a key indicator of the compound's efficacy in controlling respiratory inflammation.
Table 1: Summary of Beclomethasone Dipropionate Effects on Inflammatory Cells
| Cell Type | Effect Observed | Supporting Evidence |
|---|---|---|
| Lymphocytes | Decrease | Reduced percentage in BALF nih.gov; Reduced CD3, CD4, CD25+ cells in mucosa nih.gov. |
| Eosinophils | Decrease | Suppression of inflammatory cells drugbank.com; Reduced EG2+ cells in mucosa nih.gov. |
| Mast Cells | Decrease | Suppression of inflammatory cells drugbank.com; Reduced AA1+ cells in mucosa nih.gov. |
| Neutrophils | Suppression | General suppression of inflammatory cells drugbank.com. |
| Macrophages | Suppression | General suppression of inflammatory cells drugbank.com. |
Genetic Toxicity and Mutagenicity Assessments
A comprehensive evaluation of the genotoxic potential of beclomethasone dipropionate has been conducted through a battery of in vitro and in vivo assays.
Beclomethasone dipropionate has been assessed for its potential to induce gene mutations and chromosomal damage in various in vitro systems. In bacterial reverse mutation assays (Ames test), the compound did not induce gene mutations fda.gov. Similarly, studies using mammalian cells, specifically Chinese Hamster Ovary (CHO) cells, showed no evidence of gene mutation. Furthermore, when evaluated for clastogenic potential (the ability to cause structural chromosome damage), no significant effect was observed in cultured CHO cells fda.gov. These results indicate that beclomethasone dipropionate is not genotoxic in these in vitro test systems.
To assess mutagenicity in a whole-animal system, beclomethasone dipropionate was evaluated using the in vivo mouse micronucleus test fda.gov. This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of the bone marrow. The results of this test showed no significant clastogenic effect, confirming the findings from the in vitro studies fda.gov. The collective evidence from both in vitro and in vivo assessments indicates that beclomethasone dipropionate is non-genotoxic fda.gov.
Table 2: Genetic Toxicology Profile of Beclomethasone Dipropionate
| Assay Type | Test System | Endpoint | Result |
|---|---|---|---|
| In Vitro Genotoxicity | Bacterial Cells (Ames Test) | Gene Mutation | Negative fda.gov |
| In Vitro Genotoxicity | Mammalian CHO Cells | Gene Mutation | Negative fda.gov |
| In Vitro Clastogenicity | Mammalian CHO Cells | Chromosomal Aberration | Negative fda.gov |
| In Vivo Mutagenicity | Mouse Bone Marrow | Micronucleus Formation | Negative fda.gov |
Future Directions and Emerging Research Avenues
Advanced Prodrug Strategies for Targeted Delivery
Beclomethasone (B1667900) dipropionate (BDP) is itself a prodrug, designed to be hydrolyzed by esterase enzymes into its more active metabolite, beclomethasone 17-monopropionate (B-17-MP). nih.govdrugbank.com This inherent prodrug nature minimizes systemic effects and targets the anti-inflammatory action to the site of application. Future research is focused on refining this approach to further enhance targeted delivery and therapeutic efficacy.
One promising avenue is the development of novel BDP derivatives. A recent study detailed the synthesis of four new BDP derivatives with structural modifications at the C9, C11, and C21 positions. dntb.gov.uaresearchgate.net These modifications, which included the substitution of halogens (Cl & Br) and alkyl moieties, aimed to explore how changes in the molecular structure could influence the drug's interaction with the glucocorticoid receptor (GR). dntb.gov.uaresearchgate.net
Another sophisticated approach involves the use of peptide-drug conjugates (PDCs). johnshopkins.edunih.gov This strategy links the drug to a specific peptide sequence via a biodegradable linker. johnshopkins.edunih.gov The peptide component can be designed to target specific cells or tissues, thereby concentrating the drug at the desired site of action and minimizing off-target effects. While specific applications to BDP are still in early stages, the principles of PDC design offer a powerful tool for creating next-generation targeted therapies. The design of self-assembling peptide-drug amphiphiles is also being explored to create supramolecular nanomedicines and nanofiber hydrogels for both systemic and topical delivery. nih.gov
The overarching goal of these advanced prodrug strategies is to improve the therapeutic index of beclomethasone by increasing its local concentration at the site of inflammation while reducing systemic exposure.
Application of Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are becoming indispensable tools in the study of beclomethasone dipropionate, providing insights that are difficult to obtain through experimental methods alone. These techniques allow for the detailed investigation of molecular interactions and the prediction of physicochemical properties.
Molecular docking studies have been instrumental in understanding the binding of BDP and its derivatives to the glucocorticoid receptor (GR). In one such study, the synthesized BDP derivatives were shown to have favorable binding interactions with the GR. dntb.gov.uaresearchgate.net Notably, one derivative demonstrated a strong binding affinity comparable to the co-crystal, indicating its potential as a potent anti-inflammatory agent. dntb.gov.uaresearchgate.net These in silico models help to rationalize the structure-activity relationships and guide the design of new, more effective glucocorticoids.
Computational Fluid Dynamics (CFD) is another powerful computational tool being applied to BDP research, particularly in the context of inhaled delivery. fda.gov CFD models can simulate the transport and deposition of BDP aerosols within the respiratory tract. fda.gov Research has utilized these models to investigate how factors such as the concentration of ethanol (B145695) in the formulation affect the deposition pattern of BDP in asthmatic patients. fda.gov This allows for the optimization of inhaler devices and formulations to ensure maximal drug delivery to the target lung regions.
Furthermore, molecular modeling has been used to study the solid-state properties of beclomethasone dipropionate. A three-dimensional crystal arrangement model of the monohydrate form was generated to visualize the localization of water molecules within the crystal lattice, providing a deeper understanding of its stability and transformation kinetics. purdue.edu
Table 1: Research Findings from Molecular Modeling Studies of Beclomethasone Dipropionate
| Research Area | Key Findings | Reference(s) |
| Molecular Docking | Synthesized BDP derivatives showed favorable binding interactions with the glucocorticoid receptor. | dntb.gov.uaresearchgate.net |
| One derivative exhibited a binding affinity comparable to the co-crystal. | dntb.gov.uaresearchgate.net | |
| Computational Fluid Dynamics | Models can predict the deposition of BDP aerosols in the respiratory tract. | fda.gov |
| Ethanol concentration in formulations influences aerosol deposition patterns. | fda.gov | |
| Solid-State Modeling | A 3D crystal model of the monohydrate form illustrated the position of water molecules in the lattice. | purdue.edu |
Development of Next-Generation Analytical Tools
The development of advanced analytical methods is crucial for the quality control, stability testing, and pharmacokinetic analysis of beclomethasone dipropionate. Research is focused on creating more sensitive, specific, and efficient analytical tools.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for BDP analysis. Recent developments have focused on creating stability-indicating RP-HPLC methods for the simultaneous estimation of BDP and its degradation products, or in combination with other drugs like clotrimazole (B1669251) and fusidic acid. tandfonline.comrjptonline.orgrjptonline.orgsemanticscholar.org These methods are validated according to International Council for Harmonisation (ICH) guidelines and are characterized by their simplicity, accuracy, and precision. rjptonline.orgrjptonline.orgsemanticscholar.org For instance, one validated RP-HPLC method for BDP and fusidic acid uses a C18 column with a mobile phase of acetonitrile, methanol (B129727), and orthophosphoric acid, allowing for rapid separation with retention times of 7.2 and 5.1 minutes, respectively. rjptonline.org
UV spectrophotometry also offers a simple and cost-effective alternative for the quantification of BDP in pharmaceutical dosage forms. ijbpas.com A multivariate calibration technique based on linear regression equations at multiple wavelengths has been developed and validated, demonstrating good linearity, accuracy, and precision. ijbpas.com
Emerging techniques such as supercritical assisted atomization (SAA) are being explored for the production of BDP composite particles with enhanced properties. mdpi.com SAA has been used to create inhalable composite particles of BDP with gamma-cyclodextrin, resulting in fine spherical particles with optimized aerosol performance. mdpi.com This technology offers a novel approach to formulating BDP for pulmonary delivery.
Table 2: Examples of Next-Generation Analytical Tools for Beclomethasone Dipropionate
| Analytical Technique | Application | Key Features | Reference(s) |
| RP-HPLC | Simultaneous estimation of BDP and fusidic acid in cream. | Simple, rapid, specific, and accurate. Retention times of 7.2 min for BDP and 5.1 min for fusidic acid. | rjptonline.orgrjptonline.org |
| RP-HPLC | Simultaneous estimation of BDP and clotrimazole in cream. | Stability-indicating method with good separation. Retention times of 4.227 min for BDP and 6.440 min for clotrimazole. | semanticscholar.org |
| UV Spectrophotometry | Quantification of BDP in cream formulations. | Utilizes multivariate calibration; linear in the range of 6–18 µg/mL. | ijbpas.com |
| Supercritical Assisted Atomization (SAA) | Production of inhalable BDP-gamma-cyclodextrin composite particles. | Produces fine spherical particles with enhanced aerosol performance. | mdpi.com |
Integration with Systems Biology Approaches
Systems biology offers a holistic approach to understanding the complex interactions between drugs, biological systems, and disease states. nih.gov Given that beclomethasone dipropionate is used to treat complex inflammatory diseases like asthma, integrating BDP research with systems biology approaches has the potential to uncover novel mechanisms of action and identify new therapeutic strategies. nih.govki.se
Asthma and other allergic diseases are characterized by a complex interplay of genetic, environmental, and molecular factors. nih.gov Systems biology can model these intricate networks to provide a more comprehensive understanding of the disease phenotypes and how they respond to treatments like BDP. nih.gov By analyzing large datasets from genomics, transcriptomics, proteomics, and metabolomics, researchers can identify key pathways and biomarkers associated with the therapeutic effects of BDP.
One area of application is in understanding synergistic drug interactions. A study on the combination of beclomethasone dipropionate and formoterol (B127741) fumarate (B1241708) in hyperresponsive airways demonstrated a synergistic bronchorelaxant effect. nih.gov A systems-level analysis of such interactions can elucidate the underlying molecular mechanisms and help in the rational design of combination therapies. The Bliss Independence theory was used to confirm the synergy between the two drugs. nih.gov
Furthermore, systems biology can aid in identifying patient subgroups that are more likely to respond to BDP treatment, paving the way for personalized medicine. By integrating molecular profiling with clinical data, it may be possible to predict treatment outcomes and tailor therapeutic strategies to individual patients. nih.gov While the direct application of comprehensive systems biology models specifically to BDP is still an emerging field, the methodologies are well-suited to unraveling the complexities of its therapeutic action in inflammatory diseases.
Q & A
Basic Research Questions
Q. How can synthesis challenges of beclomethasone dipropionate monohydrate, such as by-product formation, be mitigated during large-scale production?
- Methodological Answer: During synthesis, concentrated hydrochloric acid (HCl) may lead to the formation of C16-C17-unsaturated by-products (e.g., compounds 4 and 5) due to elimination reactions . To minimize this, reaction conditions (e.g., temperature, acid concentration) should be optimized. LCMS monitoring at small scales (e.g., 1 g) can preemptively identify by-products, enabling adjustments in solvent systems or reaction time before industrial-scale production . Alternative catalysts or controlled anhydrous conditions may also reduce elimination pathways.
Q. What analytical methods are recommended for quantifying beclomethasone dipropionate monohydrate purity and stability?
- Methodological Answer: High-performance liquid chromatography (HPLC) with internal standardization is critical. A validated protocol involves dissolving ~70 mg of the compound in methanol, diluting to 50 mL, and mixing with an internal standard (e.g., 4.0 mL each of assay and standard solutions). Chromatographic separation is achieved using a C18 column, with UV detection at 254 nm. Retention times and peak area ratios are compared against reference standards to quantify purity . For polymorphic analysis, solid-state NMR and XRPD can differentiate anhydrous and monohydrate forms .
Q. How do formulation variables (e.g., carrier type, alcohol content) influence the aerosol performance of dry powder inhalers (DPIs)?
- Methodological Answer: Lactose monohydrate (212–255 µm) is a common carrier for DPIs, with geometric blending (5 minutes in a polybag) ensuring uniform drug distribution . Overages (e.g., 10–20% excess) compensate for manufacturing losses. Alcohol content in metered-dose inhalers (MDIs) affects droplet size and deposition; formulations with HFA 134a propellant require <1% ethanol to avoid particle aggregation. Fine particle fraction (FPF) and mass median aerodynamic diameter (MMAD) are evaluated using cascade impaction, adhering to Ph. Eur. guidelines .
Advanced Research Questions
Q. How can polymorphic transitions (e.g., anhydrous to monohydrate) during nanoparticle fabrication impact drug delivery?
- Methodological Answer: Nanoprecipitation of beclomethasone dipropionate with poly(L-lactic acid) can induce a polymorphic shift from anhydrous to monohydrate due to hydration during solvent evaporation. This transition alters crystallinity, affecting dissolution rates and bioavailability. Solid-state NMR studies reveal that monohydrate forms exhibit reduced mobility in ethyl acetate solvates, which may stabilize drug release . To control polymorphism, lyophilization under controlled humidity or excipient selection (e.g., non-ionic surfactants like polysorbate 20) can maintain desired crystalline forms .
Q. What experimental strategies resolve contradictions in pharmacokinetic data between intranasal and pulmonary administration?
- Methodological Answer: Discrepancies in absorption rates (e.g., rapid GI vs. slow nasal uptake) require comparative studies using radiolabeled isotopes (e.g., ³H-beclomethasone) in animal models. Tissue-specific metabolism assays (e.g., lung vs. liver slices) can quantify conversion rates to active metabolites like beclomethasone 17-monopropionate. Concurrently, LC-MS/MS analyses of plasma and mucosal biopsies distinguish systemic vs. localized exposure . Pharmacokinetic modeling (e.g., compartmental vs. PBPK) helps reconcile in vitro-in vivo correlations .
Q. How do respiratory flow rates in asthmatic patients affect the in vitro performance of combination DPIs (e.g., formoterol + beclomethasone)?
- Methodological Answer: Simulated patient inspiratory profiles (e.g., 30–90 L/min) are tested using cascade impactors to measure fine particle mass (FPM) and MMAD. Multivariate analysis of critical quality attributes (CQAs) reveals that flow rates <60 L/min reduce FPF by 15–20% due to incomplete deagglomeration. Optimizing lactose carrier morphology (e.g., elongated crystals) or adding force-control agents (e.g., magnesium stearate) improves dispersion at low flows .
Safety and Regulatory Considerations
Q. What laboratory safety protocols are essential for handling beclomethasone dipropionate monohydrate?
- Methodological Answer: Glove compatibility must be verified using chemical resistance charts (e.g., Ansell’s guide) due to the compound’s solubility in acetone and chloroform. Engineering controls (e.g., fume hoods) and PPE (goggles, lab coats) are mandatory. First aid for inhalation exposure includes immediate fresh air and medical evaluation. Waste disposal follows EPA guidelines for halogenated corticosteroids .
Q. How do pharmacopoeial standards (USP, Ph. Eur.) differ in specifying monohydrate vs. anhydrous forms?
- Methodological Answer: USP 31 permits either anhydrous or monohydrate forms, while Ph. Eur. 6.2 includes separate monographs. The monohydrate is characterized by a defined water content (1 mol H₂O) and solubility profile (practically insoluble in water, freely soluble in acetone). Stability testing under ICH Q1A conditions (25°C/60% RH) confirms hydrate integrity, with XRPD ensuring no phase transitions during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
